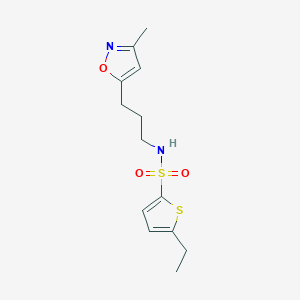

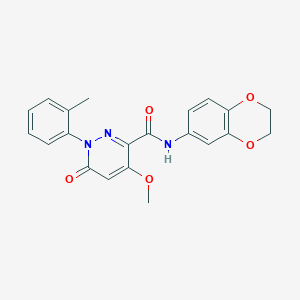

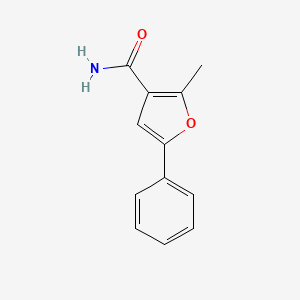

5-乙基-N-(3-(3-甲基异恶唑-5-基)丙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-NH2). They are widely used in medicine for their antibacterial properties .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds . Sulfonamides can be synthesized by the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be influenced by various factors, including the side-chain substituents . The presence of different substituents can lead to the formation of polymorphs .Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives can be complex and are influenced by various factors, such as the presence of solvents and the type of substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-ethyl-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide” would depend on its specific structure. Factors that could influence these properties include the presence of functional groups and the overall molecular structure .科学研究应用

Thiophene derivatives like “5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide” have a wide range of applications in scientific research due to their unique chemical properties. Here’s a comprehensive analysis focusing on six distinct applications:

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives are known for their pharmacological properties, including anticancer activities. They can be designed to interact with specific biological targets to inhibit the growth of cancer cells. The structural flexibility of thiophene allows for the synthesis of compounds that can be fine-tuned for selectivity and potency against various cancer cell lines .

Material Science: Organic Semiconductors

In material science, thiophene-based molecules play a crucial role in the development of organic semiconductors. Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This application is particularly important for the advancement of flexible and wearable electronic devices .

Pharmacology: Anti-inflammatory and Antimicrobial Effects

Thiophene compounds exhibit significant anti-inflammatory and antimicrobial effects, making them valuable in the treatment of various inflammatory diseases and infections. The development of new thiophene-based drugs could lead to more effective treatments with fewer side effects .

Chemical Synthesis: Heterocyclization Reactions

The thiophene ring is a key component in heterocyclization reactions, which are essential for the synthesis of various biologically active compounds. These reactions are utilized to create a diverse array of synthetic pathways, enabling the production of a wide range of thiophene derivatives with potential therapeutic applications .

Biological Research: BRD4 Inhibitors

Thiophene sulfonamide derivatives have been studied as inhibitors of the bromodomain and extra-terminal (BET) family proteins, such as BRD4, which are implicated in various human diseases including cancer. By inhibiting BRD4, these compounds can modulate gene expression and show promise as therapeutic agents against diseases like acute myeloid leukemia .

Supramolecular Chemistry: Polymorphism Studies

The study of polymorphism in thiophene derivatives, such as the ability to form different crystalline structures, is important in supramolecular chemistry. Understanding the crystallization mechanisms and supramolecular structures can lead to the development of new materials with desired physical and chemical properties .

作用机制

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .

Mode of Action

It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been reported to have a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

未来方向

属性

IUPAC Name |

5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c1-3-12-6-7-13(19-12)20(16,17)14-8-4-5-11-9-10(2)15-18-11/h6-7,9,14H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOCODPADIPWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCCC2=CC(=NO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)

![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)

![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)